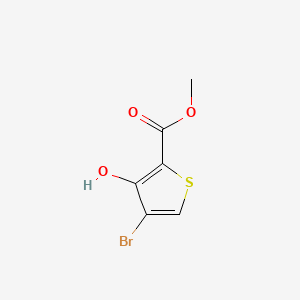

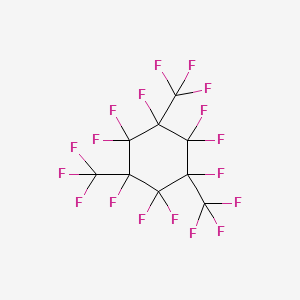

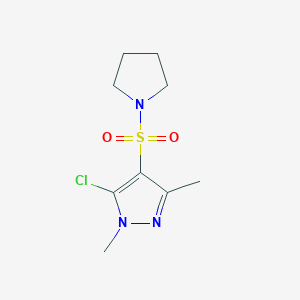

![molecular formula C11H17NO3 B1362358 Methyl 5-[(diethylamino)methyl]-2-furoate CAS No. 24653-40-5](/img/structure/B1362358.png)

Methyl 5-[(diethylamino)methyl]-2-furoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-[(diethylamino)methyl]-2-furoate, also known as DMF, is a chemical compound that has been used in scientific research for several decades. It is a furoate ester that has a diethylamino methyl group attached to it. DMF is widely used in the pharmaceutical industry as a reagent for the synthesis of various drugs. It has also been studied for its potential therapeutic applications in several disease conditions.

Wissenschaftliche Forschungsanwendungen

Palladium-Catalysed Direct Heteroarylations :

- Methyl 5-bromo-2-furoate, a related compound, has been used in palladium-catalysed direct arylation of heteroaromatics. This process leads to high yields of biheteroaryls due to the prevention of dimer or oligomer formation, a common issue in similar reactions (Fu, Zhao, Bruneau, & Doucet, 2012).

Alternative Reagent to Furan for Arylation :

- Methyl 2-furoate has been shown to be an effective alternative to furan in palladium-catalysed direct arylation with aryl bromides. This research highlights its potential in synthesizing mono- or poly-arylated furans (Fu & Doucet, 2011).

Synthesis of 5-Acetyl Derivatives :

- The study by Kuticheva, Pevzner, and Petrov (2015) describes the synthesis of Methyl 5-acetyl-2-furoate through oxidation and methanolysis processes. This demonstrates its utility in producing various furoate derivatives (Kuticheva, Pevzner, & Petrov, 2015).

Glycosidase Inhibitory Activities :

- Derivatives of Methyl 5-[(diethylamino)methyl]-2-furoate have been explored for inhibitory activity towards glycosidases. This is significant in the development of selective α-L-fucosidase and β-galactosidase inhibitors (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Curtius Reaction Applications :

- Methyl (diethoxyphosphorylmethyl)furoates, similar to the compound , have been used in the Curtius reaction, leading to the formation of furoyl azides and subsequent isocyanates. This research outlines their potential in organic synthesis (Pevzner, 2011).

Synthesis of Furfuryl Alcohol Derivatives :

- A study by Mndzhoian (1959) details the synthesis of 5-(Diethylaminomethyl) Furfuryl Alcohol from methyl 5-(diethylaminomethyl)-2-furoate, showcasing its role in producing alcohol derivatives (Mndzhoian, 1959).

Ring Formation Studies :

- Methyl 5-[2-(2-azidophenyl) ethyl]-2-furoate and related compounds have been studied for their role in ring formation processes, important in synthesizing complex organic structures (Yakushijin, Tsuruta, & Furukawa, 1982).

Dehydration of Furan Derivatives :

- Research on the dehydration of methyl and ethyl 2-methyl-5-(d-arabino-tetrahydroxybutyl)-3-furoate demonstrates the compound's utility in studying reaction mechanisms and product formation in organic chemistry (Gómez Sánchez & Roldan, 1972).

Eigenschaften

IUPAC Name |

methyl 5-(diethylaminomethyl)furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-4-12(5-2)8-9-6-7-10(15-9)11(13)14-3/h6-7H,4-5,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGPZAHMZYQRBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(O1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358783 |

Source

|

| Record name | methyl 5-[(diethylamino)methyl]-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-[(diethylamino)methyl]-2-furoate | |

CAS RN |

24653-40-5 |

Source

|

| Record name | methyl 5-[(diethylamino)methyl]-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

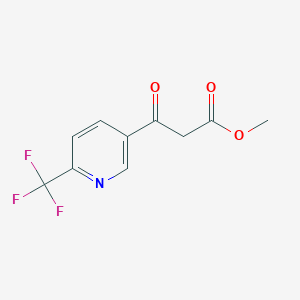

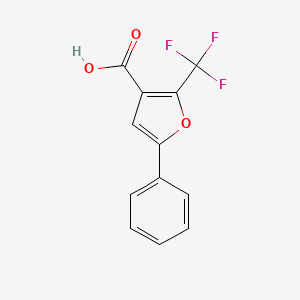

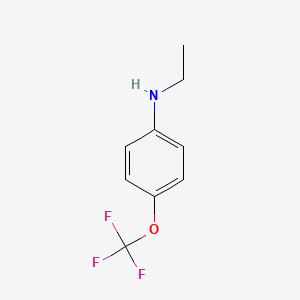

![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)

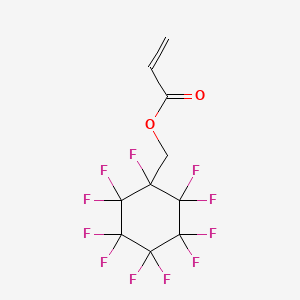

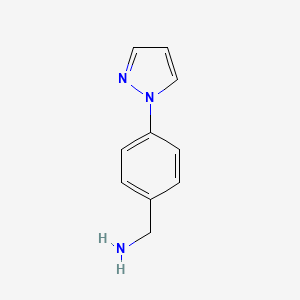

![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)

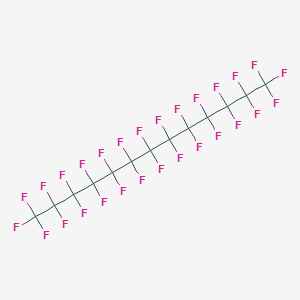

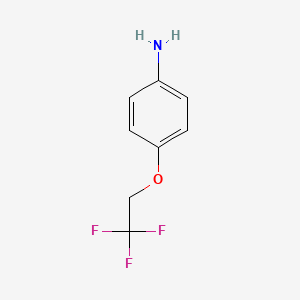

![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)

![5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B1362300.png)